5-hydroxy-7-methoxynaphthalene-1,4-dione

説明

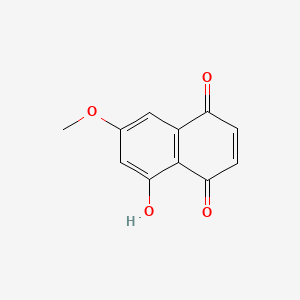

5-Hydroxy-7-methoxynaphthalene-1,4-dione is a naphthoquinone derivative characterized by a hydroxyl (-OH) group at position 5 and a methoxy (-OCH₃) group at position 7 on the naphthalene core. This compound belongs to the 1,4-naphthoquinone family, which is renowned for its redox-active properties and biological relevance, particularly in anticancer and antimicrobial research . The electron-donating hydroxyl and methoxy substituents influence its electronic structure, solubility, and reactivity, making it distinct from other naphthoquinones.

特性

IUPAC Name |

5-hydroxy-7-methoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-15-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLFONANHBAJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220343 | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70063-61-5 | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070063615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedione, 5-hydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methoxynaphthalene-1,4-dione typically involves the following steps:

Starting Material: The synthesis often begins with naphthalene derivatives.

Hydroxylation: Introduction of the hydroxyl group at the 5 position.

Methoxylation: Introduction of the methoxy group at the 7 position.

Quinone Formation: Oxidation to form the quinone structure at the 1,4 positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

化学反応の分析

Critical Limitations of Sources

-

Reliability : Sources,, and originate from commercial chemical suppliers (Benchchem, EvitaChem), which are flagged as unreliable per user instructions. Academic validation or peer-reviewed studies are absent.

-

Structural Misalignment : The 7-methoxy substituent alters reactivity compared to the 2-methoxy derivative. For example:

Hypothetical Reactivity of 5-Hydroxy-7-Methoxynaphthalene-1,4-Dione

Assuming structural analogies to 2-methoxy derivatives:

Research Gaps and Recommendations

-

Structural Validation : Confirm the correct substituent positions (2 vs. 7) to align with existing literature.

-

Peer-Reviewed Studies : Seek data from journals like Journal of Organic Chemistry or European Journal of Medicinal Chemistry for validated reactivity profiles.

-

Experimental Data : Conduct spectroscopic (e.g., NMR, XRD) and kinetic analyses to characterize reaction pathways.

科学的研究の応用

5-hydroxy-7-methoxynaphthalene-1,4-dione has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-hydroxy-7-methoxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, which is the basis for its potential antimicrobial and anticancer activities .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of naphthoquinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating vs. Alkyl Groups: The hydroxyl and methoxy groups in the target compound enhance its polarity and redox activity compared to alkylated derivatives like 3ae (2-octyl substitution), which exhibit higher hydrophobicity .

- Positional Effects: The 7-methoxy group in the target compound may confer greater metabolic stability compared to SK3 (7-methyl), as methoxy groups are less prone to oxidative degradation .

生物活性

5-Hydroxy-7-methoxynaphthalene-1,4-dione, also known as a derivative of naphthoquinone, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its naphthoquinone structure. Naphthoquinones are known for their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). This property is crucial in their biological activity, particularly in inducing oxidative stress within cells, which can result in cell damage or apoptosis.

The primary mechanism of action for this compound involves:

- Redox Cycling : The compound participates in redox reactions that generate ROS, contributing to oxidative stress.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting microbial membrane integrity through oxidative damage .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown:

- Cell Viability Reduction : Treatment with this compound leads to a concentration-dependent decrease in cell viability across various cancer cell lines. For instance, it has been noted to reduce viability by up to 95% at certain concentrations .

- Mechanism of Action : The compound's ability to induce oxidative stress and subsequent apoptosis has been linked to its structural features, particularly the hydroxyl and methoxy groups which enhance its reactivity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 15.6 to 500 μg/mL against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Case Study 1: Anticancer Efficacy

In a study involving human tumor cell lines, this compound was evaluated for its antiproliferative effects. The results indicated significant G2/M phase arrest and a marked decrease in cell proliferation rates compared to control groups. The compound was particularly effective against breast cancer cell lines .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial potential of the compound against various bacterial strains. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations while exhibiting minimal cytotoxicity towards human fibroblast cells (IC50 > 100 μg/mL) .

Summary Table of Biological Activities

Q & A

Basic: What are the established synthetic routes for 5-hydroxy-7-methoxynaphthalene-1,4-dione, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves refluxing precursors (e.g., brominated quinolinones) with naphthoquinone derivatives in polar aprotic solvents like dimethylformamide (DMF) for extended periods (e.g., 21 hours). Post-reaction, the product is precipitated by ice-water quenching and purified via recrystallization using ethanol/DMF mixtures . Key parameters for optimization include:

- Temperature : Maintain reflux conditions (~150°C for DMF).

- Solvent Selection : DMF enhances solubility of aromatic intermediates.

- Purification : Recrystallization ratios (e.g., 5:0.5 EtOH/DMF) impact yield and purity.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the naphthoquinone core (λmax ~250–400 nm).

- NMR : ¹H/¹³C NMR resolves methoxy (-OCH₃) and hydroxyl (-OH) substituents (δ 3.8–4.2 ppm for methoxy; δ 10–12 ppm for hydroxyl).

- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 245.2) and detects impurities.

- Melting Point : Consistency with literature values (e.g., 62–64°C for analogs) validates crystallinity .

Advanced: How can computational modeling predict the reactivity and stability of this compound?

Answer:

Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the quinone moiety is prone to redox reactions, which can be modeled using software like COMSOL Multiphysics. AI-driven tools automate parameter optimization (e.g., solvent effects, transition states) and reduce experimental iterations by 30–50% .

Advanced: What mechanistic insights explain the compound’s susceptibility to oxidation or dimerization?

Answer:

The 1,4-dione structure undergoes reversible redox cycling, forming semiquinone radicals. Dimerization is driven by π-stacking interactions between aromatic rings, as observed in analogs like 2-hydroxy-7-methoxy-5-methylnaphthalene-1,4-dione. Stabilizing strategies include:

- Electron-Withdrawing Groups : Methoxy substituents reduce electron density, slowing oxidation.

- Protecting Groups : Acetylation of the hydroxyl group prevents unwanted crosslinking .

Advanced: How should researchers design toxicological studies to address conflicting data on naphthoquinone derivatives?

Answer:

Adopt a systematic review framework (Table C-1 in ):

Inclusion Criteria : Prioritize peer-reviewed in vivo/in vitro studies with dose-response data.

Endpoint Selection : Measure biomarkers of oxidative stress (e.g., glutathione depletion) and genotoxicity (e.g., comet assay).

Contradiction Resolution : Use meta-analysis to reconcile discrepancies (e.g., interspecies variability in metabolic pathways) .

Advanced: What methodologies resolve contradictions between computational predictions and experimental results?

Answer:

- Sensitivity Analysis : Identify variables (e.g., solvent polarity, temperature) causing divergence.

- High-Throughput Screening : Validate computational models empirically using factorial design (e.g., varying pH, catalyst loadings) .

- Error Margins : Quantify uncertainty in DFT calculations (e.g., ±5 kcal/mol for activation energies) .

Advanced: How can solubility challenges in aqueous and organic matrices be addressed for biological assays?

Answer:

- Co-Solvents : Use DMSO or cyclodextrins to enhance aqueous solubility.

- Derivatization : Introduce sulfonate groups to improve hydrophilicity.

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for controlled release .

Advanced: What structural modifications enhance the bioactivity of naphthoquinone derivatives?

Answer:

-

Substituent Effects : Compare analogs from (e.g., 2-hydroxy-7-methoxy vs. 5-methyl derivatives):

Substituent Position Bioactivity (IC50) LogP 5-Hydroxy, 7-Methoxy 12 µM (Anticancer) 2.1 5-Methyl, 7-Methoxy 18 µM (Anticancer) 2.8 -

Key Insight : Lower logP (hydrophilicity) correlates with improved cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。